6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester
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Overview
Description
6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester typically involves the reaction of diazepane derivatives with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Chemical Reactions Analysis
6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester is not well-documented. as a derivative of diazepane, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyl and ester groups may also play a role in its interactions with molecular targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
6-Hydroxy-[1,4]diazepane-1-carboxylic acid benzyl ester can be compared with other diazepane derivatives, such as:
1,4-Diazepane-1-carboxylic acid: Lacks the hydroxyl and benzyl ester groups, making it less versatile in chemical reactions.
6-Hydroxy-[1,4]diazepane-1-carboxylic acid: Lacks the benzyl ester group, which may affect its solubility and reactivity.
1,4-Diazepane-1-carboxylic acid methyl ester: Has a methyl ester group instead of a benzyl ester, which may influence its chemical properties and biological activity.
The presence of the hydroxyl and benzyl ester groups in this compound makes it unique and potentially more useful in various applications due to its enhanced reactivity and solubility.
Properties
IUPAC Name |
benzyl 6-hydroxy-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-6-7-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEDUWZFKDUGMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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